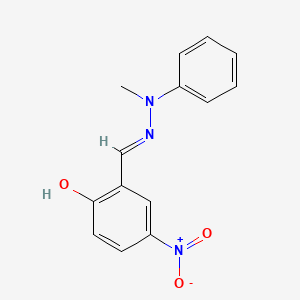![molecular formula C20H26N2 B5974107 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)
2-adamantyl[2-(1H-indol-3-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl[2-(1H-indol-3-yl)ethyl]amine, also known as AIA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of indole, a naturally occurring organic compound that is found in many plants and animals. AIA has been shown to have a range of biochemical and physiological effects, and has been studied for its potential use in a variety of research applications.
作用机制
The mechanism of action of 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine is not fully understood, but it is thought to involve the selective binding of the compound to certain serotonin receptors in the brain. This binding may lead to changes in the activity of these receptors, which in turn can affect a range of physiological and behavioral processes.
Biochemical and Physiological Effects:
2-adamantyl[2-(1H-indol-3-yl)ethyl]amine has been shown to have a range of biochemical and physiological effects. These include changes in serotonin receptor activity, alterations in neurotransmitter release, and changes in behavior and other physiological processes. 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine has also been shown to have potential anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its selective binding to certain serotonin receptors. This allows researchers to study the effects of these receptors on behavior and other physiological processes in a more targeted way. However, there are also limitations to using 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine in lab experiments. One limitation is the complex synthesis process required to produce the compound. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of new compounds that are similar to 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine but have improved selectivity and other properties. Another area of interest is the use of 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine in combination with other compounds to study complex physiological processes. Additionally, there is potential for the use of 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine in the development of new therapies for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine is a compound that has been studied for its potential use in scientific research. This compound has a range of biochemical and physiological effects, and has been shown to be a useful tool for studying the function of serotonin receptors in the brain. While there are limitations to using 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine in lab experiments, there is also potential for the development of new compounds and therapies based on this compound.
合成方法
The synthesis of 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine involves several steps, starting with the reaction of 2-bromo-2-methyladamantane with sodium hydride to form 2-lithio-2-methyladamantane. This intermediate is then reacted with 3-indolylacetonitrile to form the desired 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine compound. The synthesis of 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine is a complex process that requires careful attention to detail and a high degree of technical expertise.
科学研究应用
2-adamantyl[2-(1H-indol-3-yl)ethyl]amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a tool for studying the function of serotonin receptors in the brain. 2-adamantyl[2-(1H-indol-3-yl)ethyl]amine has been shown to selectively bind to certain serotonin receptors, making it a useful tool for studying the effects of these receptors on behavior and other physiological processes.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-2-4-19-18(3-1)15(12-22-19)5-6-21-20-16-8-13-7-14(10-16)11-17(20)9-13/h1-4,12-14,16-17,20-22H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYLBDEDFBADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459372 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974028.png)
![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)

![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)
![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
